Xmyb1 protein - 147477-73-4

Xmyb1 protein

Catalog Number: EVT-1521120
CAS Number: 147477-73-4
Molecular Formula: C10H17NSi
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Xmyb1 protein can be sourced from various biological systems, primarily from plant tissues where it is involved in developmental regulation. It belongs to the Myb transcription factor family, which is characterized by the presence of one or more Myb DNA-binding domains. This classification is significant as it indicates the protein's role in transcriptional regulation through specific interactions with target DNA sequences.

Synthesis Analysis

Methods of Synthesis

The synthesis of Xmyb1 protein can be achieved through several methods:

  • In Vivo Expression: Utilizing recombinant DNA technology, Xmyb1 can be expressed in host organisms such as Escherichia coli or yeast. This involves cloning the gene encoding Xmyb1 into an expression vector that contains necessary regulatory elements for transcription and translation.
  • In Vitro Translation Systems: Cell-free systems such as reticulocyte lysates or wheat germ extracts can be employed to synthesize Xmyb1 protein. These systems provide the essential components for translation without the need for living cells, allowing for controlled experimental conditions.

Technical Details

The expression systems often require optimization of parameters such as temperature, pH, and ionic strength to enhance yield and activity. Additionally, the use of fusion tags (e.g., His-tag) can facilitate purification and detection of the synthesized protein.

Molecular Structure Analysis

Structure

The molecular structure of Xmyb1 protein includes:

Data

Structural analysis can be performed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate the precise arrangement of atoms within the protein.

Chemical Reactions Analysis

Reactions Involving Xmyb1 Protein

Xmyb1 participates in several biochemical reactions, primarily involving:

  • Transcriptional Activation: The binding of Xmyb1 to promoter regions of target genes facilitates the recruitment of RNA polymerase and other transcriptional machinery.
  • Post-Translational Modifications: Phosphorylation and acetylation are common modifications that can affect the activity and stability of Xmyb1.

Technical Details

Understanding these reactions requires techniques such as electrophoretic mobility shift assays (EMSA) to study DNA-protein interactions and mass spectrometry for analyzing post-translational modifications.

Mechanism of Action

Process

The mechanism by which Xmyb1 exerts its effects involves:

  1. Binding to DNA: Xmyb1 recognizes specific sequences in the promoter regions of target genes.
  2. Recruitment of Co-factors: Upon binding, it recruits co-activators or co-repressors that modulate transcriptional activity.
  3. Regulation of Gene Expression: This results in either activation or repression of downstream target genes, influencing cellular processes such as differentiation and stress response.

Data

Quantitative analyses using reporter assays can provide insights into the efficiency and specificity of Xmyb1-mediated transcriptional regulation.

Physical and Chemical Properties Analysis

Physical Properties

Xmyb1 protein exhibits properties such as:

  • Molecular Weight: Typically ranges between 40 to 60 kDa depending on post-translational modifications.
  • Solubility: Generally soluble in aqueous buffers at physiological pH but may require specific conditions for optimal solubility.

Chemical Properties

Key chemical properties include:

  • Stability: Stability can be influenced by factors such as temperature, pH, and ionic strength.
  • Reactivity: The presence of reactive amino acid residues (e.g., cysteine) may participate in redox reactions affecting protein function.

Relevant data on these properties can be obtained through techniques like differential scanning calorimetry (DSC) and circular dichroism (CD) spectroscopy.

Applications

Scientific Uses

Xmyb1 protein has several applications in scientific research:

  • Gene Regulation Studies: Used as a model for understanding transcription factor function in gene expression.
  • Plant Biotechnology: Manipulation of Xmyb1 expression can enhance stress tolerance or modify growth patterns in crops.
  • Disease Research: Investigating its role in cellular processes may provide insights into developmental disorders or cancers where Myb proteins are implicated.
Molecular Characterization of Xmyb1

Genomic Structure and Cloning

cDNA Isolation and Sequence Analysis

The Xmyb1 gene was first identified in Xenopus laevis through cDNA library screening. Two distinct cDNAs—Xmyb1 and Xmyb2—were cloned, with Xmyb1 comprising a 2,199 bp open reading frame (ORF) flanked by 5' and 3' untranslated regions (UTRs). The full-length Xmyb1 cDNA encodes a 733-amino acid protein and exhibits high sequence conservation with human B-Myb, particularly in the DNA-binding and C-terminal regulatory domains. Nucleotide sequencing revealed a 77–91% homology in coding regions across vertebrate Myb genes, suggesting strong evolutionary constraints on functional domains [1] [5].

Table 1: Key Features of Cloned Xmyb1 cDNA

FeatureDetails
Total cDNA Length~3,500 bp (including UTRs)
ORF Length2,199 bp (733 codons)
5' UTRPresent (length unspecified)
3' UTR~1,400 bp
Start CodonAUG
Stop CodonUAA/UAG/UGA

Open Reading Frame (ORF) Annotation

ORF analysis of Xmyb1 cDNA confirmed a single, continuous 2,199 bp reading frame initiated by an AUG start codon and terminated by a UAA stop codon. In silico tools (e.g., ORF Finder, EMBOSS) identified no overlapping or nested ORFs, supporting monocistronic translation. The ORF’s length (733 codons) significantly exceeds the threshold for random occurrence of stop codons (expected every ~21 codons), confirming its biological validity. Deletion mutants lacking 3' segments retained DNA-binding functionality, indicating the ORF’s integrity is essential for protein function [1] [3] [10].

Protein Domain Architecture

Myb-Type DNA-Binding Domain

Xmyb1 contains three N-terminal tandem repeats (R1, R2, R3) forming its Myb-type DNA-binding domain (DBD). Each repeat adopts a helix-turn-helix structure that directly contacts the major groove of DNA. Electrophoretic mobility shift assays (EMSAs) demonstrated that truncated Xmyb1 proteins retaining these repeats specifically bind the c-Myb consensus sequence (5'-YAAC[TG]G-3'). Antibody cross-reactivity experiments confirmed that these domains share epitopes with human c-Myb, validating structural conservation [1].

Comparative Analysis with Human B-Myb Homologs

Xmyb1 and human B-Myb share 82–97% amino acid identity across their full-length sequences. The highest conservation occurs in the DBD (R2-R3 repeats: 95% identity), while the C-terminal domain shows divergence implicated in species-specific regulatory functions. Key differences include:

  • Activation Domains: Human B-Myb has extended acidic regions absent in Xmyb1.
  • Phosphorylation Sites: Xmyb1 lacks several C-terminal phosphorylation sites regulating human B-Myb activity.This conservation underscores the DBD’s critical role in DNA recognition, while C-terminal variations reflect adaptive functional diversification [1] [5].

Table 2: Domain Architecture Comparison of Xmyb1 and Human B-Myb

DomainXmyb1 FeaturesHuman B-Myb Homology
DNA-Binding Domain3 tandem repeats (R1/R2/R3)95% identity in R2-R3 region
Central RegionLeucine zipper motifs85% identity
C-Terminal DomainMinimal activation motifs<75% identity; divergent sites
Total Length733 amino acids700 amino acids

Functional Motifs (e.g., Transcriptional Activation/Repression Domains)

Xmyb1 contains a C-terminal acidic transcriptional activation domain (TAD) characterized by clusters of aspartic/glutamic acid residues ("acidic blobs"). This domain is intrinsically disordered and adopts helical conformations upon binding coactivators like TFIIH. Functional assays show:

  • Acidic Exposure Model: Hydrophobic residues (W, F, Y, L) embedded in acidic spacers mediate TFIIH recruitment. Acidic residues repel DNA, facilitating coactivator accessibility [4] [7].
  • Activity Classification: Xmyb1’s TAD is a Type IIB activator, stimulating both transcription initiation (via TFIID recruitment) and elongation (via TFIIH/p-TEFb binding) [7].
  • Regulatory Motifs: Casein kinase II (CKII) phosphorylation sites modulate DNA binding affinity, with mutations reducing transactivation potential by 60–80% [1] [4].

Properties

CAS Number

147477-73-4

Product Name

Xmyb1 protein

Molecular Formula

C10H17NSi

Synonyms

Xmyb1 protein

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